An In-Depth Technical Guide to Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic Acid (Z-Dap-OH)
An In-Depth Technical Guide to Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic Acid (Z-Dap-OH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic acid (Z-Dap-OH), a pivotal synthetic building block in peptide chemistry and a molecule of significant interest in the development of novel antibacterial agents. The guide will delve into the chemical identity and properties of Z-Dap-OH, its strategic importance in chemical synthesis, and its implicit connection to the vital bacterial diaminopimelic acid (DAP) pathway. By exploring the synthesis of peptidomimetics and specialized peptide structures, this document aims to equip researchers with the foundational knowledge and practical insights necessary to leverage Z-Dap-OH in their scientific endeavors, particularly in the realm of antibacterial drug discovery.
Introduction: The Strategic Importance of Z-Dap-OH
Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic acid, commonly referred to as Z-Dap-OH, is a non-proteinogenic amino acid derivative that has garnered significant attention in the field of synthetic chemistry.[1] Its unique structural feature, a diaminopropionic acid backbone with a benzyloxycarbonyl (Z) protecting group on the α-amino group, renders it a versatile tool for the synthesis of complex peptides and peptidomimetics. The presence of a free β-amino group allows for site-selective modifications, such as the introduction of branching, labels, or the formation of cyclic structures.[2]
While Z-Dap-OH is primarily a synthetic intermediate, its conceptual importance extends to the field of antibacterial research. It serves as a valuable precursor for the synthesis of analogues of diaminopimelic acid (DAP), a critical component of the peptidoglycan cell wall in most bacteria.[3][4] The DAP biosynthetic pathway is absent in mammals, making it an attractive and selective target for the development of novel antibiotics.[5] This guide will explore the multifaceted nature of Z-Dap-OH, from its fundamental chemical characteristics to its application in sophisticated synthetic strategies aimed at interrogating and inhibiting bacterial cell wall biosynthesis.
Physicochemical Properties and Characterization of Z-Dap-OH
A thorough understanding of the physicochemical properties of Z-Dap-OH is paramount for its effective utilization in synthesis and for the accurate characterization of the resulting products.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| CAS Number | 35761-26-3 | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | ~240 °C (decomposes) | |
| Optical Activity | [α]20/D −39±1°, c = 1% in 1 M HCl | |
| Solubility | Soluble in dilute acid | [6] |
| IUPAC Name | (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | [1] |
Spectroscopic Characterization:
The identity and purity of Z-Dap-OH are routinely confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure of Z-Dap-OH, including the presence of the benzyloxycarbonyl group and the diaminopropionic acid backbone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.[7] Expected ions in positive mode electrospray ionization (ESI) would include [M+H]⁺.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the carbonyl stretches of the carboxylic acid and the carbamate, as well as N-H and O-H stretches.[1]
The Diaminopimelic Acid (DAP) Pathway: A Key Antibacterial Target
The diaminopimelic acid (DAP) pathway is a metabolic sequence essential for the survival of most bacteria, as it is responsible for the biosynthesis of both L-lysine, a fundamental amino acid for protein synthesis, and meso-diaminopimelic acid (meso-DAP), a crucial cross-linking component of the peptidoglycan layer of the bacterial cell wall.[9][10] The integrity of the peptidoglycan layer is vital for bacteria to withstand internal osmotic pressure and maintain their shape.[11]
There are several variations of the DAP pathway in bacteria, including the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[3] A simplified representation of the common succinylase pathway is depicted below.
Caption: Simplified schematic of the bacterial diaminopimelic acid (DAP) pathway.
The enzymes involved in this pathway, such as diaminopimelate epimerase (DapF), are attractive targets for the development of novel antibiotics because they are absent in humans, thus minimizing the potential for mechanism-based toxicity.[5][12]
Synthetic Applications of Z-Dap-OH in Drug Discovery
The primary utility of Z-Dap-OH lies in its role as a versatile building block for the synthesis of modified peptides and peptidomimetics. Its unique structure allows for the strategic introduction of functionalities that can modulate the biological activity, stability, and pharmacokinetic properties of the resulting molecules.
Solid-Phase Peptide Synthesis (SPPS) using Z-Dap-OH
Z-Dap-OH can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, typically employing either Fmoc or Boc chemistry.[13][14] The benzyloxycarbonyl (Z) group is stable to the conditions used for the removal of both Fmoc (piperidine) and Boc (trifluoroacetic acid) protecting groups, allowing for its use in orthogonal protection strategies.[15]
Exemplary Protocol for Boc-SPPS Incorporation of Z-Dap(Fmoc)-OH:
This protocol outlines the manual incorporation of a Z-Dap-OH residue, where the β-amino group is protected with an Fmoc group to allow for subsequent selective deprotection and modification.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.[13]
-
Boc Deprotection:
-
Neutralization:
-
Coupling of Z-Dap(Fmoc)-OH:
-
In a separate vessel, dissolve Z-Dap(Fmoc)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).[13]
-
Add DIEA (6 equivalents) to activate the amino acid.[13]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[13]
-
Monitor the coupling completion using a Kaiser test (a negative result indicates completion).[13]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).[13]
This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Caption: General workflow for the incorporation of Z-Dap(Fmoc)-OH in Boc-SPPS.
Synthesis of DAP Analogues and Enzyme Inhibitors
Z-Dap-OH can serve as a chiral starting material for the synthesis of various analogues of diaminopimelic acid.[3][4] These analogues are designed to probe the active sites of DAP pathway enzymes or to act as inhibitors. For example, modifications at the β-amino group or the carboxylic acid can be explored to enhance binding affinity and specificity for enzymes like DapF.[5] The synthesis of such inhibitors often involves multi-step solution-phase chemistry where the stereochemistry of Z-Dap-OH is preserved.
Development of Novel Antibacterial Peptides
The incorporation of Z-Dap-OH or its derivatives into peptide sequences can lead to the development of novel antibacterial agents.[16] The diaminopropionic acid residue can mimic the diaminopimelic acid or lysine residues found in bacterial peptidoglycan, potentially leading to peptides that can interfere with cell wall biosynthesis or remodeling. Furthermore, the ability to introduce modifications at the β-amino group allows for the creation of lipopeptides or other conjugates with enhanced membrane-disrupting or cell-penetrating properties.
Analytical Characterization of Z-Dap-OH Containing Peptides
The comprehensive characterization of synthetic peptides containing Z-Dap-OH is crucial to ensure their identity, purity, and structural integrity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the primary technique for assessing the purity of the synthesized peptide and for its purification.[7] A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like TFA is commonly used.[7]
-
Mass Spectrometry (MS): ESI-MS and MALDI-MS are used to confirm the molecular weight of the peptide.[17][18] High-resolution mass spectrometry can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the position of the Z-Dap-OH residue.[17]
-
NMR Spectroscopy: For detailed structural analysis in solution, 2D NMR techniques such as COSY and TOCSY can be employed to assign the proton resonances of the peptide backbone and side chains, confirming the incorporation and connectivity of the Z-Dap-OH residue.
Conclusion and Future Perspectives
Z-Dap-OH is a valuable and versatile synthetic building block with significant potential in the field of drug discovery, particularly in the development of novel antibacterial agents. Its utility extends from the fundamental synthesis of modified peptides to the more targeted design of inhibitors for the essential bacterial diaminopimelic acid pathway. The ability to selectively functionalize the β-amino group opens up a vast chemical space for the creation of innovative molecular architectures with tailored biological activities.
Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of complex DAP analogues starting from Z-Dap-OH. Furthermore, the incorporation of Z-Dap-OH and its derivatives into peptide-based libraries will be a powerful strategy for the discovery of new antibacterial leads. As the threat of antibiotic resistance continues to grow, the strategic application of versatile chemical tools like Z-Dap-OH will be indispensable in the quest for the next generation of antimicrobial therapies.
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